molecular formula C15H23NO4 B12764006 6-(3,4-Dimethoxyphenyl)-1,3-dimethylpiperidine-3,4-diol CAS No. 128887-77-4

6-(3,4-Dimethoxyphenyl)-1,3-dimethylpiperidine-3,4-diol

Cat. No.: B12764006
CAS No.: 128887-77-4
M. Wt: 281.35 g/mol
InChI Key: LHTSOEGLKKTJCD-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This method is commonly used in industrial production due to its efficiency and high yield.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or thioethers.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It acts as a catalyst in various industrial chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic substitution reactions, oxidation, or reduction processes .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds such as:

    Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

    3-Iodobenzo[b]thiophene-2-carboxylic acid: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine-containing compound.

The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity due to the presence of the chlorine atom, which allows for a wide range of chemical transformations .

Properties

CAS No.

128887-77-4

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-1,3-dimethylpiperidine-3,4-diol

InChI

InChI=1S/C15H23NO4/c1-15(18)9-16(2)11(8-14(15)17)10-5-6-12(19-3)13(7-10)20-4/h5-7,11,14,17-18H,8-9H2,1-4H3

InChI Key

LHTSOEGLKKTJCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CC1O)C2=CC(=C(C=C2)OC)OC)C)O

Origin of Product

United States

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